molecular formula C8H7Cl2F3N2 B2600080 4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride CAS No. 2416234-02-9

4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride

Cat. No.: B2600080
CAS No.: 2416234-02-9
M. Wt: 259.05
InChI Key: ZWZZWWZMTJDKMD-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring The compound is characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyridine derivative, followed by the introduction of the chloro and trifluoromethyl groups through electrophilic substitution reactions. The final step often involves the cyclization of the intermediate to form the fused pyrrolo-pyridine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals, where its unique properties can enhance the performance of the final products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, making it a potent agent in various applications.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chloro substituents but lacks the fused pyrrolo ring system.

    3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo: Another compound with a trifluoromethyl group, but with a different ring structure.

Uniqueness

4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride is unique due to its fused ring system, which imparts distinct chemical and biological properties. The combination of the pyridine and pyrrole rings, along with the specific substituents, makes this compound particularly versatile and valuable in various research and industrial applications.

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2.ClH/c9-7-4-1-2-13-5(4)3-6(14-7)8(10,11)12;/h3,13H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMMAMPGFQPUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=NC(=C21)Cl)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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